molecular formula C16H21ClFNO3S B2689745 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone CAS No. 1448077-08-4

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B2689745
CAS No.: 1448077-08-4
M. Wt: 361.86
InChI Key: SIWJCPAJBBFRJM-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound with a complex structure It features a pyrrolidine ring substituted with a tert-butylsulfonyl group and an ethanone moiety attached to a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, using tert-butylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst like aluminum chloride.

    Substitution with Chlorofluorophenyl Group: The final step involves the substitution reaction where the ethanone moiety is reacted with 2-chloro-6-fluorobenzene under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone: Lacks the chlorine atom, potentially altering its chemical properties and applications.

    1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-4-fluorophenyl)ethanone: The position of the fluorine atom is different, which can influence its interaction with biological targets.

Uniqueness

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. This unique structure may offer advantages in selectivity and potency in its applications.

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO3S/c1-16(2,3)23(21,22)11-7-8-19(10-11)15(20)9-12-13(17)5-4-6-14(12)18/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWJCPAJBBFRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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